molecular formula C8H16N2O2 B6362391 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one CAS No. 1240573-34-5

2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B6362391
CAS No.: 1240573-34-5
M. Wt: 172.22 g/mol
InChI Key: LCPKAMHMPKWOIS-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one is a synthetic compound with a molecular weight of 172.22 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as TAP or tapentadol, a synthetic opioid used for pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one involves several steps. One common method includes the reaction of 3-methylpiperazine with 2-methoxyacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems and potential therapeutic effects.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. As a synthetic opioid, it binds to opioid receptors in the central nervous system, modulating pain signals and providing analgesic effects. The compound also affects neurotransmitter release, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    Indole derivatives: Possess various biological activities, including antiviral and anticancer properties.

Uniqueness

2-Methoxy-1-(3-methylpiperazin-1-yl)ethan-1-one stands out due to its specific structure and pharmacological effects. Unlike other similar compounds, it is primarily used for its analgesic properties, making it a valuable compound in pain management.

Properties

IUPAC Name

2-methoxy-1-(3-methylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-7-5-10(4-3-9-7)8(11)6-12-2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKAMHMPKWOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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